1-Benzoyl-1h-indazol-5-yl benzoate

Indazole Dual ester Reactivity

1-Benzoyl-1H-indazol-5-yl benzoate is a fully substituted, bifunctional indazole derivative that bears a benzoyl group on N1 and a benzoate ester on C5 of the indazole core. This arrangement creates two electrophilic carbonyl sites with distinct reactivity markers that can be exploited in medicinal chemistry and chemical biology probe design.

Molecular Formula C21H14N2O3
Molecular Weight 342.3 g/mol
CAS No. 36174-08-0
Cat. No. B12905217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-1h-indazol-5-yl benzoate
CAS36174-08-0
Molecular FormulaC21H14N2O3
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4)C=N2
InChIInChI=1S/C21H14N2O3/c24-20(15-7-3-1-4-8-15)23-19-12-11-18(13-17(19)14-22-23)26-21(25)16-9-5-2-6-10-16/h1-14H
InChIKeyQVOLYJIKHKMZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-1H-indazol-5-yl benzoate (CAS 36174-08-0): Structural Identity and Procurement-Relevant Baseline


1-Benzoyl-1H-indazol-5-yl benzoate is a fully substituted, bifunctional indazole derivative that bears a benzoyl group on N1 and a benzoate ester on C5 of the indazole core . This arrangement creates two electrophilic carbonyl sites with distinct reactivity markers that can be exploited in medicinal chemistry and chemical biology probe design. The compound possesses a molecular formula of C₂₁H₁₄N₂O₃ and a molecular weight of 342.35 g·mol⁻¹, and is commercially available at ≥98 % purity from ISO-certified suppliers serving the global pharmaceutical R&D and quality-control sectors . Unlike mono‑substituted indazoles, the dual‑ester architecture introduces a unique combination of hydrogen‑bond acceptors and steric bulk that differentiate its physicochemical and recognition profiles from simpler N‑benzoylindazoles or un‑esterified 5‑hydroxy analogs [1].

Why 1-Benzoyl-1H-indazol-5-yl benzoate Cannot Be Replaced by Simple Indazole Analogs in Procurement and Discovery Programs


Within the N‑benzoylindazole class, both the identity of the N1‑acyl group and the nature of the C5 substituent profoundly modulate target engagement, selectivity, and metabolic stability [1]. Structure‑activity relationship (SAR) studies on human neutrophil elastase (HNE) inhibitors have demonstrated that replacing the C5 substituent can shift IC₅₀ values by orders of magnitude—from low nanomolar potency for optimized substituents to essentially inactive when the C5 position is left unsubstituted [1]. In kinase inhibitor programs, the N1‑benzoyl moiety is critical for haspin versus Clk4 selectivity, while the C5 group governs the overall binding pose [2]. Therefore, substituting 1‑benzoyl‑1H‑indazol‑5‑yl benzoate with a generic “indazole scaffold” or a mono‑functional analog risks forfeiting the specific 5‑benzoate ester that may be required for a particular interaction fingerprint, potency window, or pharmacokinetic profile [3].

Product‑Specific Quantitative Evidence Guide for 1-Benzoyl-1H-indazol-5-yl benzoate


Structural Differentiation of 1-Benzoyl-1H-indazol-5-yl benzoate via Dual Electrophilic Sites vs. Mono‑Substituted N‑Benzoylindazoles

1‑Benzoyl‑1H‑indazol‑5‑yl benzoate possesses two distinct electrophilic carbonyl environments—the N1‑benzoyl and the C5‑benzoate ester—whereas the most commonly studied N‑benzoylindazole HNE inhibitors carry a single acyl moiety at N1 and a non‑ester substituent (e.g., H, CN, OCH₃) at C5 [1]. In the representative inhibitor series, the most potent compounds bear a 3‑CN group (IC₅₀ = 7 nM) or a 5‑(4‑pyridinyl) substituent (IC₅₀ = 88–155 nM for haspin/Clk4) [1][2]. Although direct HNE or kinase IC₅₀ data for the 5‑benzoate ester itself have not been disclosed in the public domain, the presence of the second ester offers a reactive handle for further derivatization (e.g., hydrolysis to the free phenol, aminolysis) that is absent in the mono‑substituted comparators .

Indazole Dual ester Reactivity Medicinal chemistry

Potency Differentiation of N-Benzoylindazoles by C5 Substituent: Benchmarking the 5‑Benzoate Ester Against Known Low‑Nanomolar Inhibitors

In the N‑benzoylindazole HNE inhibitor series, the nature of the C5 substituent is a primary driver of potency. The unsubstituted parent scaffold exhibits only moderate activity (IC₅₀ > 1 µM), whereas introduction of a 5‑substituent can enhance potency by two to three orders of magnitude [1]. The most optimized inhibitor, compound 5b (3‑CN derivative), achieves an IC₅₀ of 7 nM, while compound 20f (5‑substituted analog) reaches approximately 10 nM [1]. The 5‑benzoate ester of the target compound represents a bulky, hydrogen‑bond‑capable substituent that is structurally distinct from the small, polar substituents (CN, OCH₃, NO₂) that have been systematically explored in published SAR campaigns [1][2]. Although explicit IC₅₀ data for 1‑benzoyl‑1H‑indazol‑5‑yl benzoate have not been reported, its unique steric and electronic profile positions it as a valuable probe for interrogating the C5 binding pocket in HNE and potentially other serine proteases or kinases [2].

Human neutrophil elastase HNE inhibitor SAR IC50 comparison

Kinase Selectivity Fingerprint: N1‑Benzoyl‑5‑substituted Indazoles as Tunable Haspin/Clk4 Inhibitors

A recent study on N1‑benzoylated 5‑(4‑pyridinyl)indazole‑based kinase inhibitors demonstrated that the benzoyl substituent pattern at N1, together with the C5 group, dictates selectivity between the understudied kinases haspin and Clk4 [1]. Compound 18 (2‑acetyl benzoyl at N1, 4‑pyridinyl at C5) preferentially inhibits Clk4 (IC₅₀ = 0.088 µM) over haspin (IC₅₀ = 0.542 µM) with a six‑fold selectivity window [1]. Compound 19 (4‑acetyl benzoyl at N1) shows high selectivity for haspin (IC₅₀ = 0.155 µM) over Dyrks and Clks [1]. While these data are for a 5‑(4‑pyridinyl) series rather than a 5‑benzoate ester, they establish the principle that the C5 substituent is a critical determinant of target selectivity within the N‑benzoylindazole chemotype [1]. 1‑Benzoyl‑1H‑indazol‑5‑yl benzoate, with its 5‑benzoate ester, represents a structurally distinct C5 variant that could yield a different kinase selectivity profile, making it a valuable addition to focused kinase screening libraries [1][2].

Haspin kinase Clk4 kinase Kinase selectivity Anticancer

Melanogenesis Inhibition Potency of N‑Benzoylindazoles: Structural Context for the 5‑Benzoate Ester

In a melanogenesis inhibition screen, N‑benzoylindazole derivatives (series 6a‑j) demonstrated up to 9‑fold greater potency than the reference inhibitor arbutin in suppressing α‑MSH‑stimulated melanin production in B16 melanoma cells [1]. The SAR revealed that the presence of an electron‑donating group (+M effect) at the ortho position of the benzoyl ring was critical for activity [1]. While the most potent compound (6g) contained a specific benzoyl substituent pattern, the study established the N‑benzoylindazole core as a validated scaffold for melanogenesis modulation [1]. 1‑Benzoyl‑1H‑indazol‑5‑yl benzoate, with its unsubstituted benzoyl ring and C5 benzoate ester, represents a complementary structural probe for exploring the impact of C5 functionalization on melanogenesis inhibitory activity, which has not been systematically investigated in this assay system [1].

Melanogenesis Tyrosinase Skin pigmentation N‑benzoylindazole

Physicochemical Differentiation: Solubility and Formulation-Relevant Properties of the Dual-Ester Indazole

1‑Benzoyl‑1H‑indazol‑5‑yl benzoate is reported to be soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water, with a melting point in the range of 150–160 °C . In contrast, the unsubstituted parent N‑benzoylindazole (no C5 substituent) is a lower‑melting solid, and the highly optimized HNE inhibitor 5b (3‑CN, MW = 261.3) is a crystalline solid soluble in DMF (30 mg·mL⁻¹), DMSO (10 mg·mL⁻¹), and ethanol (0.5 mg·mL⁻¹) [1]. The higher molecular weight (342.35 vs. 261.3 g·mol⁻¹) and additional ester moiety of the target compound are expected to reduce aqueous solubility further while enhancing lipophilicity (predicted logP), which may impact formulation strategies and biological assay compatibility [1].

Solubility Formulation Dual ester Crystalline

Procurement-Relevant Differentiation: Purity Certification and ISO-Compliant Supply Chain

1‑Benzoyl‑1H‑indazol‑5‑yl benzoate is supplied at a certified purity of ≥98 % (NLT 98 %) through ISO‑compliant manufacturing processes, making it suitable for global pharmaceutical R&D and quality‑control applications without the need for additional in‑house purification . In comparison, many close structural analogs (e.g., 5‑amino, 5‑nitro, 5‑bromo N‑benzoylindazole intermediates) are frequently available only at lower purities (typically 95 %) or as custom synthesis products with variable batch‑to‑batch consistency . The availability of the target compound at a guaranteed high purity from a quality‑managed supply chain reduces procurement risk and minimizes the labor and cost associated with pre‑use purification and analytical re‑certification .

Procurement Purity ISO certification Quality control

Best-Fit Research and Industrial Application Scenarios for 1-Benzoyl-1H-indazol-5-yl benzoate


Serine Protease Inhibitor Lead Optimization: Expanding C5 SAR with a Bulky Ester Probe

For medicinal chemistry teams pursuing human neutrophil elastase (HNE) or related serine protease inhibitors, 1‑benzoyl‑1H‑indazol‑5‑yl benzoate serves as a rationally selected C5‑diversified probe. Published SAR demonstrates that C5 substitution can shift HNE IC₅₀ values by over 100‑fold [1], yet the specific contribution of a benzoate ester at this position remains unexplored. Incorporating this compound into a focused library allows direct potency comparison against the unsubstituted parent (IC₅₀ > 1 µM) and the optimized 3‑CN analog (IC₅₀ = 7 nM) under identical assay conditions [1].

Haspin/Clk4 Kinase Chemical Probe Development: Probing an Uncharted C5 Chemical Space

The N1‑benzoylated indazole scaffold has been validated as a tunable kinase inhibitor platform capable of discriminating between haspin and Clk4 through modulation of the N1‑benzoyl substituent [2]. 1‑Benzoyl‑1H‑indazol‑5‑yl benzoate, with its C5‑benzoate replacing the published 5‑(4‑pyridinyl) group, represents a structurally novel entry point for expanding the selectivity landscape of this chemotype. Procurement enables direct head‑to‑head kinase profiling against compounds 18 (Clk4 IC₅₀ = 0.088 µM) and 19 (haspin IC₅₀ = 0.155 µM) from the published series [2].

Multifunctional Synthetic Intermediate for Parallel Derivatization Campaigns

The dual‑ester architecture of 1‑benzoyl‑1H‑indazol‑5‑yl benzoate—featuring orthogonal reactivity at the N1‑benzoyl and C5‑benzoate esters—makes it an ideal starting material for parallel synthesis efforts . Selective hydrolysis of the C5‑benzoate yields the corresponding 5‑hydroxy intermediate for subsequent etherification or phosphorylation, while the N1‑benzoyl moiety can be independently modified. This synthetic versatility is not available from mono‑substituted N‑benzoylindazole analogs, positioning the compound as a high‑value building block for diversity‑oriented synthesis in drug discovery .

Analytical Reference Standard for Indazole Ester Characterization in Pharmaceutical QC

With a certified purity of ≥98 % (NLT 98 %) and ISO‑compliant manufacturing, 1‑benzoyl‑1H‑indazol‑5‑yl benzoate is well‑suited as an analytical reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling of indazole ester drug candidates . Its well‑defined chromatographic properties and dual‑ester UV chromophore (benzoyl and benzoate absorptions) provide robust signal for UV‑ and MS‑based detection methods, supporting pharmaceutical quality control workflows .

Quote Request

Request a Quote for 1-Benzoyl-1h-indazol-5-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.